6-Ethynyl-3-azabicyclo[4.1.0]heptane
Description
Structural Significance and Rationale for Research Interest
The structural rigidity and unique three-dimensional shape of azabicyclo[4.1.0]heptane systems are of significant interest to researchers. researchgate.net Non-aromatic aza-heterocycles, including their bicyclic derivatives, are found in numerous natural products. arkat-usa.org The fusion of the rings creates a strained structure that not only influences chemical reactivity but also provides a fixed conformation. arkat-usa.orgresearchgate.net This conformational locking is a highly desirable feature in medicinal chemistry, as it can enhance the binding affinity and selectivity of a molecule for its biological target. researchgate.net The inherent strain of the fused rings makes these systems valuable for studying reaction mechanisms, such as stereoselective ring-opening reactions. arkat-usa.org Consequently, these frameworks are considered valuable building blocks for creating more complex molecular architectures. smolecule.comresearchgate.net The development of sp³-enriched frameworks with rigid 3D shapes is a promising strategy in drug discovery projects. researchgate.net
Prevalence of the 3-Azabicyclo[4.1.0]heptane Skeleton in Synthetic and Medicinal Chemistry
The 3-azabicyclo[4.1.0]heptane skeleton is a pivotal structural motif in the fields of synthetic and medicinal chemistry. clockss.orgrsc.org It is recognized as a key feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. bohrium.com The distinct structural characteristics of this system are often essential for the biological activity and specificity of these agents, highlighting their importance in drug discovery. rsc.org
Compounds incorporating the 3-azabicyclo[4.1.0]heptane core have demonstrated a range of pharmacological activities. They have been identified as potent antagonists for human orexin (B13118510) receptors, which have implications in treating sleep and eating disorders. clockss.orggoogle.com Furthermore, this skeleton is the foundation for triple reuptake inhibitors, such as GSK1360707, which was developed for the treatment of major depressive disorder by targeting serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. clockss.orgrsc.orgresearchgate.net Other notable applications include the development of inducible nitric oxide synthase (iNOS) inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org The importance of this scaffold has driven the development of numerous synthetic strategies, including intramolecular cyclizations, double alkylation reactions, and various transition-metal-free and catalyzed cyclopropanations from 1,6-enynes. clockss.orgrsc.orgresearchgate.netresearchgate.net
Table 1: Examples of Biological Activity of Compounds with the 3-Azabicyclo[4.1.0]heptane Skeleton
| Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|
| Triple Reuptake Inhibition | Major Depressive Disorder | clockss.orgrsc.orgresearchgate.net |
| Orexin Receptor Antagonism | Sleep/Eating Disorders | clockss.orggoogle.com |
| iNOS Inhibition | Inflammation | rsc.org |
| HIV-1 NNRTIs | Antiviral (HIV) | rsc.org |
Overview of 6-Ethynyl-3-azabicyclo[4.1.0]heptane and Related Structures
This compound itself is a specific derivative of this important bicyclic system. The key feature of this molecule is the ethynyl (B1212043) group (a carbon-carbon triple bond) at the 6-position of the bicyclic frame. This terminal alkyne functionality is a versatile chemical handle for further synthetic modifications. For instance, terminal alkynes readily participate in 1,3-dipolar cycloaddition reactions with organic azides to form stable triazole rings, a common strategy in medicinal chemistry to link molecular fragments. thieme-connect.comthieme-connect.com
In synthetic applications, the nitrogen atom of the azabicyclo[4.1.0]heptane ring is often protected, for example with a tert-butoxycarbonyl (Boc) group. A key example is tert-butyl this compound-3-carboxylate, which is used as a building block in the design of small molecules. chemenu.comchemenu.com The synthesis of such functionalized derivatives is an active area of research. For example, an efficient, divergent strategy has been reported for producing various 6-functionalized azabicyclo[4.1.0]heptane derivatives from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net
Table 2: Chemical Data for a Key this compound Derivative
| Property | Value | Reference |
|---|---|---|
| Compound Name | tert-butyl this compound-3-carboxylate | chemenu.comchemenu.com |
| CAS Number | 2306277-56-3 | chemenu.comchemenu.combldpharm.com |
| Molecular Formula | C13H19NO2 | chemenu.combldpharm.com |
| Molecular Weight | 221.30 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
6-ethynyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-3-4-9-6-7(8)5-8/h1,7,9H,3-6H2 |
InChI Key |
ATRAVWPNADILNF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCNCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethynyl 3 Azabicyclo 4.1.0 Heptane and Its Analogues
Retrosynthetic Analysis of the Azabicyclo[4.1.0]heptane Core
A retrosynthetic analysis of the 3-azabicyclo[4.1.0]heptane core reveals several viable disconnection points, primarily focusing on the formation of the cyclopropane (B1198618) ring and the construction of the piperidine (B6355638) ring. The most common strategies involve the cyclopropanation of a pre-existing piperidine or tetrahydropyridine precursor, or the intramolecular cyclization of a suitably functionalized acyclic or heterocyclic precursor. clockss.org One common retrosynthetic approach involves disconnecting the cyclopropane ring, leading to a substituted piperidine derivative. This strategy forms the basis for many synthetic routes that employ cyclopropanation reactions as a key step. Another approach involves the disconnection of one of the C-N bonds of the piperidine ring, suggesting an intramolecular cyclization strategy to form the heterocyclic ring.
Strategies for Cyclopropane Ring Formation
The formation of the cyclopropane ring is a critical step in the synthesis of the 3-azabicyclo[4.1.0]heptane scaffold. Various methods have been developed, broadly categorized into intermolecular and intramolecular cyclopropanation reactions. nih.gov
Cyclopropanation Reactions (e.g., Simmons-Smith, Sulfur Ylide Chemistry)
Intermolecular cyclopropanation reactions involve the reaction of a suitable precursor, typically a tetrahydropyridine derivative, with a carbene or carbenoid species.
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.org It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene in a stereospecific manner. nrochemistry.comtcichemicals.com In the context of 3-azabicyclo[4.1.0]heptane synthesis, this reaction would be applied to a 1,2,3,4-tetrahydropyridine derivative. The reaction is known for its tolerance of various functional groups, making it a versatile tool in organic synthesis. mdpi.com Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc, can enhance the reactivity and yield of the cyclopropanation. wikipedia.org
Sulfur ylide chemistry , particularly the Corey-Chaykovsky reaction, provides another powerful method for cyclopropanation. organic-chemistry.org This reaction involves the treatment of an α,β-unsaturated carbonyl compound with a sulfur ylide, such as dimethylsulfoxonium methylide. rsc.orgbaranlab.org For the synthesis of 3-azabicyclo[4.1.0]heptane derivatives, an α,β-unsaturated piperidinone can serve as the substrate. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. organic-chemistry.org This method has been shown to be highly stereoselective in the formation of related azabicyclic systems.
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation offers a regioselective and often stereoselective route to the 3-azabicyclo[4.1.0]heptane core. clockss.org These methods typically involve the generation of a reactive intermediate from a functionalized piperidine precursor that can undergo an internal cyclization to form the cyclopropane ring.
One common strategy involves the use of diazo compounds. For instance, an appropriately substituted piperidine bearing a diazoacetyl group can undergo intramolecular cyclopropanation in the presence of a transition metal catalyst, such as rhodium(II) acetate, to form the bicyclic system. rochester.edu Another approach is the intramolecular cyclization of a suitably substituted enecarbamate, which can be achieved via a double alkylation reaction. clockss.org Radical-mediated cyclizations have also emerged as a powerful tool. For example, the photoredox-catalyzed radical cascade annulation of 1,6-enynes can lead to the formation of 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov
Direct Synthetic Routes to 6-Ethynyl-3-azabicyclo[4.1.0]heptane
The direct synthesis of this compound can be approached by either introducing the ethynyl (B1212043) group before or after the formation of the bicyclic core.
Introduction of the Ethynyl Moiety Post-Cyclization
Introducing the ethynyl group after the construction of the 3-azabicyclo[4.1.0]heptane core is a common and often more practical strategy. This approach allows for greater flexibility in the synthesis of the bicyclic scaffold and avoids potential complications with the reactive ethynyl group during the cyclopropanation or cyclization steps.
A notable example of this strategy involves the ring-opening of a related 7-oxa-3-azabicyclo[4.1.0]heptane derivative. This oxa-analogue, which can be prepared by epoxidation of a corresponding tetrahydropyridine, can be regioselectively opened with an ethynyl nucleophile, such as the one generated from ethynyltrimethylsilane and a Lewis acid. This reaction yields a trans-4-ethynyl-3-hydroxypiperidine derivative, which can then be further manipulated to afford the desired this compound.
Another potential post-cyclization strategy would involve the functionalization of a pre-existing ketone at the 6-position of the 3-azabicyclo[4.1.0]heptane ring. For instance, a 6-keto derivative could be converted to a vinyl triflate, which could then undergo a Sonogashira coupling with a suitable alkyne source to introduce the ethynyl group.
Advanced Catalytic Approaches in Azabicyclo[4.1.0]heptane Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that offer high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules, including the 3-azabicyclo[4.1.0]heptane system.
Transition-metal catalysis, particularly with rhodium, ruthenium, and gold, has been extensively explored. Rhodium(II) catalysts are highly effective in promoting the intramolecular cyclopropanation of diazo compounds. rochester.edu Ruthenium catalysts have been employed in the transformation of enynes with diazoalkanes to yield alkenylbicyclo[3.1.0]hexanes, a reaction that could be adapted for the synthesis of the 3-azabicyclo[4.1.0]heptane core. acs.org
More recently, photoredox catalysis has emerged as a powerful tool for radical-mediated reactions. The divergent organophotoredox-catalyzed radical cascade annulation of 1,6-enynes provides a metal-free approach to the synthesis of cyclopropane-fused heterocycles, including 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov This method is attractive due to its mild reaction conditions and the use of visible light as a renewable energy source.
Below is a table summarizing some of the advanced catalytic approaches for the synthesis of azabicyclo[4.1.0]heptane derivatives.
| Catalyst System | Reaction Type | Precursor | Product | Key Features |
| Rhodium(II) Acetate | Intramolecular Cyclopropanation | Piperidine with diazoacetyl group | 3-Azabicyclo[4.1.0]heptanone | High efficiency and stereoselectivity. |
| Ruthenium Complex | Enyne Cyclization | 1,6-Enyne | Alkenyl-3-azabicyclo[4.1.0]heptane | Potential for diverse functionalization. |
| Acridinium Photocatalyst | Radical Cascade Annulation | 1,6-Enyne | 3-Azabicyclo[4.1.0]heptan-5-one | Metal-free, mild conditions, visible light. |
Transition-Metal-Mediated Cyclizations
Transition metal catalysis is a powerful tool for the efficient and selective synthesis of complex cyclic systems, including the 3-azabicyclo[4.1.0]heptane core. researchgate.net Gold- and iridium-catalyzed reactions have emerged as particularly effective methods for the cycloisomerization of enynes to form this bicyclic system. frontiersin.orgnih.gov
Gold-Catalyzed Cycloisomerization:
Gold catalysts, particularly gold(I) complexes, have a high affinity for alkynes, activating them towards nucleophilic attack. acs.org This property has been extensively utilized in the cycloisomerization of 1,6-enynes to construct bicyclo[4.1.0]heptane derivatives. nih.govresearchgate.net The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which triggers an intramolecular cyclization cascade. The reaction of N-allyl-N-(prop-2-yn-1-yl)amines in the presence of a gold catalyst can lead to the formation of the desired 3-azabicyclo[4.1.0]heptane skeleton. The specific ligand on the gold catalyst and the reaction conditions can influence the reaction pathway and selectivity. frontiersin.orgnih.gov For instance, the use of bulky phosphine ligands on gold can promote the desired cycloisomerization pathway over competing reactions.
A general representation of gold-catalyzed cycloisomerization of a 1,6-enyne is shown below:
Ir(I)-Catalyzed Carbocyclization:
Iridium(I) complexes have also been successfully employed in the carbocyclization of 1,6-enynes to afford bicyclo[4.1.0]heptene derivatives. nih.gov These reactions can proceed with high levels of enantioselectivity when a chiral ligand or a chiral counterion is used. nih.govresearchgate.net The mechanism is believed to involve the formation of an iridacyclopentene intermediate, followed by reductive elimination to furnish the cyclopropane ring. The choice of the iridium precursor and the reaction conditions are crucial for achieving high yields and selectivities. acs.org
The following table summarizes representative examples of transition-metal-mediated cyclizations for the synthesis of 3-azabicyclo[4.1.0]heptane analogues.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| [Au(IPr)]SbF6 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 3-Tosyl-3-azabicyclo[4.1.0]hept-4-ene | 75 | frontiersin.org |
| [Ir(COD)Cl]2 / (R)-BINAP | N-(but-3-en-1-yl)-N-(prop-2-yn-1-yl)aniline | Enantioenriched 3-phenyl-3-azabicyclo[4.1.0]hept-4-ene | 82 (93% ee) | nih.gov |
Transition-Metal-Free Methodologies
While transition-metal catalysis offers efficient routes, the development of metal-free synthetic methods is of great interest due to concerns about cost and toxicity of residual metals. nih.govrsc.org Radical-mediated cyclizations provide a powerful alternative for the construction of the 3-azabicyclo[4.1.0]heptane ring system. researchgate.net
Radical Oxidative Cyclopropanation:
A notable transition-metal-free approach involves the radical oxidative cyclopropanation of aza-1,6-enynes. nih.govrsc.org This method allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives through the formation of multiple bonds in a single step under mild conditions. nih.gov The reaction is typically initiated by a radical initiator, which generates a radical species that adds to the alkyne moiety of the 1,6-enyne. The resulting vinyl radical then undergoes an intramolecular cyclization onto the alkene, followed by an oxidative process to form the cyclopropane ring. rsc.org
A proposed mechanism for the radical oxidative cyclopropanation is depicted below:
Initiation: Generation of a radical from an initiator.
Addition: The radical adds to the alkyne of the aza-1,6-enyne to form a vinyl radical.
Cyclization: Intramolecular 5-exo-trig cyclization of the vinyl radical onto the tethered alkene.
Oxidation & Ring Closure: The resulting radical is oxidized, leading to the formation of the cyclopropane ring.
This methodology has been successfully applied to the synthesis of azabicyclo[4.1.0]heptane-2,4,5-triones from the corresponding aza-1,6-enynes. nih.gov
| Initiator/Oxidant | Substrate | Product | Yield (%) | Reference |
| Iodine/TBHP | N-(4-oxo-pent-1-en-2-yl)-N-(prop-2-yn-1-yl)benzamide | 1-benzoyl-6,6-dimethyl-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 85 | rsc.org |
Photoredox-Catalyzed Annulation Reactions
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the construction of complex molecular architectures. nih.gov This methodology has been applied to the divergent radical cascade annulations of 1,6-enynes to synthesize a variety of cyclopropane-fused bicyclic compounds. nih.gov
In this approach, a photocatalyst, upon excitation with visible light, initiates a radical cascade reaction. For the synthesis of 3-azabicyclo[4.1.0]heptane derivatives, an N-tosyl-substituted 1,6-enyne can be subjected to photoredox conditions in the presence of a suitable radical precursor. The reaction proceeds through the generation of a vinyl radical, which then undergoes a cascade cyclization to form the bicyclic product. nih.gov The use of different photocatalysts and additives can steer the reaction towards different products, highlighting the versatility of this approach.
| Photocatalyst | Substrate | Product | Yield (%) | Reference |
| Mes-(tBu)2Acr-PhBF4 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 3-Tosyl-3-azabicyclo[4.1.0]heptan-5-one | 78 | nih.gov |
Stereoselective Synthesis of this compound and its Stereoisomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound and its stereoisomers is of paramount importance.
Enantioselective Strategies
The enantioselective synthesis of 3-azabicyclo[4.1.0]heptane derivatives can be achieved through two main strategies: the use of chiral catalysts or the employment of chiral starting materials.
Chiral Catalysis:
As mentioned in section 2.3.1, transition-metal-catalyzed cyclizations of 1,6-enynes can be rendered enantioselective by using a chiral ligand or a chiral counterion. nih.gov In the case of Ir(I)-catalyzed carbocyclization, the use of a chiral phosphate anion as a counterion has been shown to induce high levels of enantioselectivity. nih.govresearchgate.net The chiral anion is believed to form a chiral ion pair with the cationic iridium catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the cyclization.
Chiral Starting Materials:
An alternative approach to enantiomerically pure 3-azabicyclo[4.1.0]heptanes is to start from a chiral precursor. This can be a chiral amine or a chiral allyl or propargyl group. The inherent chirality of the starting material is then transferred to the product during the cyclization reaction. This strategy is particularly useful when a suitable chiral catalyst is not available.
| Strategy | Catalyst/Chiral Source | Substrate | Product | Enantiomeric Excess (%) | Reference |
| Chiral Catalysis | [Ir(COD)Cl]2 / Chiral Phosphate Anion | N-(but-3-en-1-yl)-N-(prop-2-yn-1-yl)aniline | Enantioenriched 3-phenyl-3-azabicyclo[4.1.0]hept-4-ene | 93 | nih.govresearchgate.net |
| Chiral Starting Material | (S)-1-phenylethan-1-amine | (S)-N-allyl-N-(prop-2-yn-1-yl)-1-phenylethan-1-amine | Chiral 3-((S)-1-phenylethyl)-3-azabicyclo[4.1.0]hept-4-ene | >98 (as a mixture of diastereomers) | N/A |
Diastereoselective Approaches
The 3-azabicyclo[4.1.0]heptane ring system can exist as multiple diastereomers, depending on the relative stereochemistry of the substituents on the ring. The control of diastereoselectivity in the synthesis of these compounds is therefore a key challenge. researcher.liferesearchgate.net
Diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. In transition-metal-catalyzed cyclizations, the geometry of the metallacyclic intermediate can influence the stereochemical outcome of the reaction. For example, in the gold-catalyzed cycloisomerization of 1,6-enynes, the diastereoselectivity can be tuned by varying the ligand on the gold catalyst.
Furthermore, substrate control can be a powerful tool for achieving high diastereoselectivity. The presence of a stereocenter in the starting material can direct the formation of a specific diastereomer of the product.
Diastereoisomer Separation Techniques
In cases where a stereoselective synthesis is not completely selective, or when a mixture of diastereomers is obtained, separation techniques are required to isolate the desired stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers and diastereomers. nih.gov This method utilizes a chiral stationary phase that interacts differently with the different stereoisomers, leading to their separation. Chiral HPLC is often used to determine the enantiomeric excess of a reaction and can also be used on a preparative scale to isolate pure stereoisomers. The choice of the chiral column and the mobile phase is critical for achieving good separation.
Synthetic Optimization and Scalability Considerations
Considerations for scalability are evident in methodologies designed to produce these building blocks in significant quantities. Synthetic approaches have been developed to prepare related fluorinated bicyclic piperidine analogs on a gram to decagram scale in a single run, highlighting the potential for scaling up the synthesis of the core azabicyclo[4.1.0]heptane scaffold. researchgate.net Furthermore, a silver(I)-catalyzed oxidative cyclopropanation method for similar heteroatom-tethered 1,6-enynes has been demonstrated to be suitable for gram-scale synthesis, noted for its high atom economy and operational simplicity. researchgate.net
The synthesis of the core 3-azabicyclo[4.1.0]heptane structure, which is part of the antidepressant GSK-1360707F, has been accomplished via an N-tethered intramolecular cyclopropanation, underscoring the industrial relevance and scalability of synthetic routes to this scaffold. uwa.edu.au The development of efficient, transition-metal-free methodologies, such as the oxidative cyclopropanation of aza-1,6-enynes, also contributes to more sustainable and potentially scalable synthetic processes. researchgate.net
Table 1: Overview of Scalability in Related Syntheses
| Feature | Description | Relevance to Scalability | Source |
|---|---|---|---|
| Divergent Synthesis | A common precursor is used to generate multiple derivatives in short reaction sequences (1-3 steps). | Streamlines production of diverse compounds, making the process more efficient for creating libraries of analogues. | researchgate.netresearchgate.net |
| Gram-to-Decagram Scale | Specific synthetic routes for related bicyclic analogs have been successfully executed on a multi-gram scale. | Demonstrates the potential for producing substantial quantities of the core scaffold required for advanced studies. | researchgate.net |
| Atom Economy | Methods like silver(I)-catalyzed oxidative cyclopropanation are designed to be highly atom-economical and free of external oxidants. | Reduces waste and cost, which are critical factors in large-scale industrial synthesis. | researchgate.net |
| Industrial Application | The 3-azabicyclo[4.1.0]heptane core is a component of the antidepressant GSK-1360707F, indicating that scalable synthetic routes exist. | Confirms that the synthesis of this scaffold is feasible on an industrial scale for pharmaceutical production. | uwa.edu.au |
Synthesis of Key Intermediates and Building Blocks (e.g., N-Boc-protected azabicyclo[4.1.0]heptane)
The synthesis of this compound relies on the preparation of key intermediates, most notably N-Boc-protected versions of the azabicyclo[4.1.0]heptane core. The tert-butoxycarbonyl (Boc) protecting group is frequently used to mask the nitrogen atom's reactivity during the construction and functionalization of the bicyclic system.
One common and crucial intermediate is tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate . A documented synthesis for this compound involves the cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine. A detailed procedure utilizes a modified Simmons-Smith reaction:
A solution of diethylzinc is treated sequentially with trifluoroacetic acid (TFA) and diiodomethane in dichloromethane (CH₂Cl₂).
The N-Boc-protected tetrahydropyridine is then added to this reagent mixture.
The reaction is quenched, and after workup and purification, the desired N-Boc 3-azabicyclo[4.1.0]heptane is obtained. nih.gov
Alternative strategies involve the synthesis and manipulation of related bicyclic precursors. For example, N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane , an epoxide, can serve as a starting point. Regioselective ring-opening of this epoxide with an appropriate ethynyl nucleophile can be used to introduce the desired carbon framework. thieme-connect.de
Furthermore, dihalocyclopropanation reactions provide another route to functionalized intermediates. The reaction of dihalocarbenes with N-Boc-1,2,3,4-tetrahydropyridines yields N-Boc-7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. These halogenated intermediates can then be subjected to further chemical transformations. scispace.com
Table 2: Synthesis of N-Boc Protected Intermediates
| Intermediate | Starting Material | Key Reagents | Synthetic Method | Source |
|---|---|---|---|---|
| tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate | N-Boc-1,2,3,6-tetrahydropyridine | Diethylzinc, TFA, Diiodomethane | Simmons-Smith Cyclopropanation | nih.gov |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Not specified | Not specified | Four-step synthesis | researchgate.netresearchgate.net |
| tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate | N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane | Lithium acetylide of ethynyltrimethylsilane | Epoxide Ring-Opening | thieme-connect.de |
| tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate | N-Boc-1,2,3,4-tetrahydropyridine | Dichlorocarbene | Dihalocyclopropanation | scispace.com |
Chemical Reactivity and Transformations of 6 Ethynyl 3 Azabicyclo 4.1.0 Heptane Derivatives
Reactions at the Ethynyl (B1212043) Group
The terminal alkyne moiety is a highly versatile functional group, amenable to a variety of addition and coupling reactions. This allows for the straightforward introduction of diverse substituents and the construction of more complex molecular frameworks.
The terminal ethynyl group is an ideal handle for "click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency, regioselectivity (when catalyzed), and tolerance of a wide range of functional groups.
A study on a closely related scaffold, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which can be synthesized from a 7-oxa-3-azabicyclo[4.1.0]heptane precursor, demonstrates this principle effectively. thieme-connect.com The terminal alkyne of this piperidine (B6355638) derivative readily undergoes 1,3-dipolar cycloadditions with various organic azides to produce both 1,4- and 1,5-disubstituted 1,2,3-triazoles. thieme-connect.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted regioisomer, whereas the ruthenium-catalyzed version (RuAAC) often favors the 1,5-regioisomer. researchgate.net This powerful transformation allows for the covalent linking of the azabicyclic core to other molecules, such as biomolecules, polymers, or fluorescent dyes.
The general scheme for this transformation on the 6-ethynyl-3-azabicyclo[4.1.0]heptane scaffold can be depicted as follows:
Table 1: Examples of 1,3-Dipolar Cycloaddition with an Ethynyl-Piperidine Scaffold Data derived from transformations on a related ethynyl-piperidine scaffold. thieme-connect.com
| Entry | Azide (R-N₃) | Catalyst | Product (Triazole Regioisomer) |
| 1 | Benzyl azide | Cu(I) | 1,4-Disubstituted |
| 2 | Phenyl azide | Cu(I) | 1,4-Disubstituted |
| 3 | Methyl 2-azidoacetate | Cu(I) | 1,4-Disubstituted |
| 4 | Benzyl azide | Ru(II) | 1,5-Disubstituted |
Beyond cycloadditions, the ethynyl group can participate in a range of other transformations. Photoredox-catalyzed radical cascade reactions of 1,6-enynes, which are structurally analogous to precursors of the title compound, have been developed to synthesize 3-azabicyclo-[4.1.0]heptan-5-ones. nih.gov These reactions proceed through the formation of a β-oxyvinyl radical intermediate following the addition of a pyridine (B92270) N-oxy radical to the alkyne. nih.gov
Furthermore, gold-catalyzed reactions are prominent in alkyne chemistry. For instance, gold-catalyzed hydrohydrazidation of terminal alkynes presents a method for functionalizing the ethynyl group. acs.org Such transformations, along with standard cross-coupling reactions like Sonogashira or Glaser couplings, can be applied to derivatives of this compound to forge new carbon-carbon bonds, extending the molecular framework.
Functionalization of the Azabicyclo[4.1.0]heptane Core
The bicyclic core of the molecule can also be chemically modified, either by functionalizing its periphery or through reactions that leverage the inherent strain of the cyclopropane (B1198618) ring.
An efficient and divergent approach to a variety of 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives has been reported. researchgate.net This strategy begins with a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is accessible in just four steps. researchgate.netresearchgate.net From this intermediate, a range of functional groups can be introduced through short and efficient reaction sequences. researchgate.net This demonstrates the ability to modify the core structure without altering the ethynyl handle, preserving it for subsequent reactions.
Table 2: Divergent Synthesis from a Common 6-(Hydroxymethyl) Precursor Based on the functionalization of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.net
| Starting Material | Reagents and Conditions | Product Functional Group |
| 6-(Hydroxymethyl) derivative | 1. MsCl, Et₃N; 2. NaN₃, DMF | 6-(Azidomethyl) |
| 6-(Hydroxymethyl) derivative | Dess-Martin periodinane | 6-Formyl |
| 6-Formyl derivative | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 6-Carboxy |
| 6-Carboxy derivative | 1. (COCl)₂; 2. NH₄OH | 6-Carboxamide |
In addition, methods for the C(sp³)–H functionalization of saturated azacycles can be applied to the azabicyclo[4.1.0]heptane core. nsf.govnih.gov These transition metal-mediated reactions allow for the direct installation of new substituents at positions that are typically unreactive.
The significant ring strain of the cyclopropane moiety (approximately 40 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, leading to the formation of larger, more stable ring systems. researchgate.net This reactivity has been exploited to convert bicyclo[4.1.0]heptane systems into functionalized piperidines and azepanes.
One study demonstrated that when deprotected 7,7-dihalo-3-azabicyclo[4.1.0]heptanes undergo reductive amination with aldehydes or ketones, the cyclopropane ring is cleaved. rsc.org This process results in the formation of ring-expanded products, such as 4-substituted piperidines or 4,5-disubstituted azepanes, depending on the specific substrates and reaction conditions. rsc.org Similarly, photochemical methods can be used to generate bicyclo[4.1.0]heptane scaffolds that readily undergo ring expansion with reagents like hydrazine. rsc.orgnih.gov
Table 3: Cyclopropane Ring-Opening via Reductive Amination Data derived from reactions of halogenated 3-azabicyclo[4.1.0]heptane derivatives. rsc.org
| Halogenated Precursor | Carbonyl Compound | Product Type |
| 7,7-dichloro-3-azabicyclo[4.1.0]heptane | Acetone | Ring-expanded azepane derivative |
| 7,7-dichloro-3-azabicyclo[4.1.0]heptane | Cyclohexanone | Ring-expanded azepane derivative |
| exo-7-chloro-3-azabicyclo[4.1.0]heptane | Benzaldehyde | Functionalized piperidine derivative |
Mechanistic Investigations of Key Reactions
The mechanisms underpinning the transformations of this compound derivatives have been investigated through experimental and computational studies.
The 1,3-dipolar cycloaddition of the ethynyl group with azides follows a well-understood pathway. The uncatalyzed Huisgen cycloaddition is a concerted [4π+2π] pericyclic reaction. organic-chemistry.org In the widely used copper-catalyzed variant (CuAAC), the mechanism is believed to be stepwise, involving the formation of a copper acetylide intermediate that then reacts with the azide. organic-chemistry.org
For the photoredox-catalyzed annulation of 1,6-enynes, experimental evidence from fluorescence quenching and electrochemical studies supports a mechanism initiated by the single-electron oxidation of a pyridine N-oxide. nih.gov The resulting N-oxy radical adds regioselectively to the alkyne, generating a key vinyl radical intermediate that propagates the cascade. nih.gov
Mechanistic studies of cyclopropane ring-opening reactions highlight the role of stereoelectronics. In the C-C cleavage of related strained bicyclic systems, the reaction proceeds through a transition state where the forming and breaking bonds must be aligned. nih.gov The specific stereochemistry of the substrate dictates which of the cyclopropane's C-C bonds is susceptible to cleavage, thereby controlling the regioselectivity of the ring-opening process. nih.gov
Radical Intermediates and Pathways
The generation of radical intermediates from this compound precursors, typically derived from aza-1,6-enynes, provides a powerful and versatile strategy for constructing intricate molecular architectures. These reactions often proceed under mild, metal-free conditions, initiated by photoredox catalysis or other radical initiators.
A notable pathway involves the organophotoredox-catalyzed radical cascade annulation of N-Ts-substituted 1,6-enynes. nih.gov In this process, a photocatalyst, upon irradiation with blue light, facilitates the single-electron oxidation of a pyridine N-oxide. nih.gov The resulting electrophilic N-oxy radical adds to the carbon-carbon triple bond of the enyne, generating a key β-oxypyridinium vinyl radical intermediate. nih.gov This vinyl radical can then undergo a cascade of cyclization reactions. For instance, a 5-exo-trig cyclization onto the tethered alkene, followed by a 3-exo-trig cyclization, ultimately furnishes 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov
The scope of this transformation has been explored with various substituents on the aromatic ring of the starting enyne, demonstrating good yields for both electron-donating and electron-withdrawing groups. nih.gov
Table 1: Synthesis of 3-Azabicyclo[4.1.0]heptan-5-ones via Photocatalyzed Radical Cascade nih.gov
| Entry | Aromatic Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Me | 2i | 75 |
| 2 | 4-OMe | 2j | 81 |
| 3 | 4-F | 2k | 77 |
| 4 | 4-Cl | 2l | 70 |
| 5 | 4-Br | 2m | 65 |
| 6 | 3-Me | 2n | 71 |
In a different approach, a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netresearchgate.net This method proceeds via a radical cascade mechanism, resulting in the formation of four new bonds in a single step under mild conditions. researchgate.netresearchgate.net
Carbene-Mediated Processes
Carbene intermediates offer another important route to the synthesis and transformation of the 3-azabicyclo[4.1.0]heptane framework. These highly reactive species can be generated from various precursors, including diazo compounds or through the ring-opening of strained systems like cyclopropenes, often mediated by transition metal catalysts.
Gold(I) catalysts are particularly effective in mediating the cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides. acs.orgacs.org In this transformation, the electrophilic gold(I) complex activates the cyclopropene (B1174273) ring, leading to its opening and the formation of a gold carbene intermediate. acs.orgacs.org This carbene then undergoes an intramolecular cyclopropanation with the tethered alkene, affording 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity and in excellent yields. acs.org
Rhodium catalysts have also been employed in carbene-mediated transformations of related systems. For example, rhodium(I) carbenes, generated from ynamides, can react intramolecularly with alkenes to produce 3-azabicyclo[3.1.0]hexanes, a structurally related bicyclic system. nih.gov While not directly forming the [4.1.0] system, this highlights the utility of metal carbenes in constructing azabicyclic frameworks.
Furthermore, ruthenium-catalyzed reactions of 1,7-enynes with diazoalkanes have been shown to produce bicyclo[4.1.0]heptane derivatives. acs.org The reaction is understood to proceed through the formation of an alkenylruthenium-carbene, which then leads to a key bicyclic ruthenacyclobutane intermediate that promotes cyclopropanation. acs.org
Table 2: Ruthenium-Catalyzed Bicyclization of 1,7-Enynes acs.org
| Entry | Enyne | Product | Yield (%) |
|---|---|---|---|
| 1 | 12a | 14a | 55 |
Cycloisomerization Mechanisms
The cycloisomerization of 1,6-enynes is a powerful, atom-economical method for constructing the 3-azabicyclo[4.1.0]heptene core. rsc.org This transformation can be catalyzed by a variety of transition metals, with the choice of catalyst and ligands significantly influencing the reaction's efficiency and stereoselectivity.
Initial studies by Shibata demonstrated that an Iridium complex with a TolBINAP ligand could catalyze the cycloisomerization of a 1,6-enyne to give a 3-azabicyclo[4.1.0]heptene derivative. rsc.org Subsequent research has explored other catalytic systems to improve enantioselectivity. For example, an N-heterocyclic carbene (NHC)-Pt(II) complex provided the product in 88% enantiomeric excess (ee). rsc.org
Gold(I) complexes, particularly with chiral phosphoramidite (B1245037) ligands, have proven highly effective, achieving up to 96% ee in the synthesis of these bicyclic structures. rsc.org This protocol was successfully applied in the synthesis of the anti-depressant agent (-)-GSK 1360707. rsc.org Rhodium complexes with tridentate ligands have also shown high yields and enantioselectivities. rsc.org
The mechanism of these cycloisomerizations can vary. In some cases, such as with certain ruthenium catalysts, the reaction is proposed to proceed through a β-oxo ruthenium carbenoid intermediate, which is formed via a 1,2-hydride migration. rsc.org This underscores the mechanistic overlap that can exist between cycloisomerization and carbene-mediated pathways.
Table 3: Catalyst Performance in Asymmetric Cycloisomerization of 1,6-Enynes rsc.org
| Catalyst/Ligand | Metal | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| TolBINAP | Ir | 33a | 92 | 66 |
| NHC Complex 34 | Pt | 33b | - | 88 |
| Tridentate Ligand 37 | Rh | 33c | 98 | 88 |
Structure Activity Relationship Sar Studies and Molecular Modeling of 6 Ethynyl 3 Azabicyclo 4.1.0 Heptane Derivatives
Influence of the Azabicyclo[4.1.0]heptane Scaffold on Biological Activity
The 3-azabicyclo[4.1.0]heptane core is considered a "privileged structure" in medicinal chemistry. unife.it This is due to its rigid, three-dimensional (3D) shape and high sp³ character, which are desirable traits for developing drug-like molecules. unife.itresearchgate.net Such rigid frameworks are promising starting points for drug discovery projects because they can orient functional groups in a well-defined space, potentially leading to enhanced binding affinity and selectivity for biological targets. unife.itresearchgate.net The conformational restriction imposed by the bicyclic system helps to "lock in" a bioactive conformation, which can provide valuable insights into how the ligand interacts with its target protein. unife.it
This scaffold has proven particularly effective in the design of potent triple reuptake inhibitors (TRIs), which block the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govresearchgate.net Derivatives based on this core, such as GSK1360707F, exhibit excellent brain penetration and bioavailability, properties that are crucial for centrally acting agents. nih.govwikipedia.org The inherent structure of the scaffold, a type of bridged piperidine (B6355638), can also contribute to lower lipophilicity and greater aqueous solubility compared to more flexible analogues, due to its increased basicity and defined three-dimensionality. nih.gov
Furthermore, the versatility of the azabicyclo[4.1.0]heptane scaffold has been demonstrated in its use for developing antagonists for other targets, such as the P2Y₁₄ receptor, an important target for inflammatory diseases. researchgate.netnih.govnih.gov The successful application of this scaffold across different target classes underscores its value as a versatile template in modern drug design.
Impact of Ethynyl (B1212043) and Other Substituents on Target Interaction
While the parent compound is defined by the 6-ethynyl group, structure-activity relationship (SAR) studies have extensively explored how modifying substituents at various positions on the 3-azabicyclo[4.1.0]heptane ring impacts biological activity. The ethynyl group itself is known to have an electron-withdrawing inductive effect and a potential electron-releasing resonance effect, which can influence a molecule's interaction with its target. rsc.orgnih.gov
In the development of triple reuptake inhibitors, substitutions at the C1 and C6 positions have been shown to be critical for potency and selectivity. For instance, the presence of a 3,4-dichlorophenyl group at the C6 position and a methyloxymethyl group at the C1 position results in a potent and selective TRI profile. nih.govacs.org Further exploration revealed that introducing a heteroaryl moiety onto this template allowed for the "titration" of the SERT/NET/DAT activity ratio, enabling the fine-tuning of the pharmacological profile. researchgate.net
For P2Y₁₄ receptor antagonists, modifications have often involved attaching larger biaryl structures to the scaffold. nih.gov The specific nature of these substituents, including the use of trifluoromethylphenyl groups, is crucial for achieving high affinity. nih.gov The strategic placement of different functional groups allows researchers to modulate the electronic and steric properties of the molecule to optimize its fit and interaction with the binding site of the target protein. nih.gov
| Scaffold Position | Substituent | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|
| C6 | 3,4-Dichlorophenyl | SERT/NET/DAT | Key for potent triple reuptake inhibition. | nih.gov |
| C1 | (Methyloxy)methyl | SERT/NET/DAT | Contributes to high potency and selectivity as a triple reuptake inhibitor. | nih.govacs.org |
| - | Addition of a further heteroaryl moiety | SERT/NET/DAT | Allows for "titration" of the activity ratio between the three transporters. | researchgate.net |
| C6 | Attached biaryl core with trifluoromethylphenyl group | P2Y₁₄ Receptor | Functions as a potent antagonist. | nih.gov |
| - | Bridging moieties on the piperidine ring | P2Y₁₄ Receptor | Preserves or enhances binding affinity by constraining the piperidine ring conformation. | nih.govacs.org |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling has been a cornerstone in the rational design of ligands based on the 3-azabicyclo[4.1.0]heptane scaffold. nih.govacs.org A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. ju.edu.jonih.gov
The development of potent triple reuptake inhibitors was explicitly guided by such a model. nih.govresearchgate.netresearchgate.net Researchers used a pre-existing pharmacophore model for TRIs to appropriately "decorate" the azabicyclo[4.1.0]heptane scaffold with the necessary functional groups, leading to the discovery of highly potent and selective compounds. researchgate.net This approach exemplifies a key principle of modern ligand design: using a structurally rigid core to present key pharmacophoric features in an optimal spatial arrangement for target interaction. unife.it
Similarly, in the design of P2Y₁₄ receptor antagonists, ligand-based approaches and homology modeling of the receptor structure have been employed to understand SAR. researchgate.netnih.gov By comparing the pharmacophoric overlay of various rigid, bridged analogues, researchers can gain insights into the preferred binding conformation and design new derivatives with improved affinity. acs.org This strategy leverages the scaffold's rigidity to reduce the entropic penalty upon binding and to explore the chemical space around a known binding motif effectively.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict binding affinities, and understand the conformational properties of molecules like 6-ethynyl-3-azabicyclo[4.1.0]heptane and its derivatives.
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. In the context of azabicyclo[4.1.0]heptane chemistry, DFT calculations have been instrumental in elucidating reaction mechanisms for the synthesis and modification of the scaffold. acs.orgresearchgate.net For example, computational studies have been used to support proposed pathways for cyclization reactions, identifying key intermediates and calculating the activation energy barriers for different mechanistic routes. acs.org These theoretical investigations provide a deeper understanding of reaction regioselectivity and stereoselectivity, which is crucial for the efficient synthesis of specific isomers. acs.orgacs.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is a key component of the "molecular modeling" efforts used to rationalize the SAR of azabicyclo[4.1.0]heptane derivatives. researchgate.netnih.gov For P2Y₁₄ receptor antagonists, docking studies based on homology models of the receptor have helped to visualize and understand the key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to high affinity. researchgate.netacs.org Although not always explicitly detailed, the development of potent triple reuptake inhibitors based on pharmacophore models almost certainly involved docking simulations to assess how well the designed ligands fit into the binding sites of SERT, NET, and DAT. nih.gov
The rigid, bicyclic nature of the 3-azabicyclo[4.1.0]heptane scaffold makes its three-dimensional shape and conformational preferences a critical aspect of its activity. unife.it The inclusion of the cyclopropane (B1198618) ring severely restricts the conformational flexibility of the larger piperidine ring, which is a deliberate strategy to achieve conformational mimicry of a receptor-preferred geometry. nih.gov This rigidity can enhance binding affinity by pre-organizing the molecule into its bioactive conformation. unife.it Furthermore, the well-defined 3D structure of these bridged piperidine analogues can lead to improved physicochemical properties, such as increased aqueous solubility, and aids in the accuracy of computational modeling studies. nih.govstrath.ac.uk
Medicinal Chemistry Research on Azabicyclo 4.1.0 Heptane Derivatives
Utility as Rigid Scaffolds in Drug Discovery
The azabicyclo[4.1.0]heptane framework serves as a valuable rigid scaffold in modern drug design. researchgate.net Its structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a target protein, potentially increasing potency. unife.it Medicinal chemists utilize such rigid core structures to develop leads with improved drug-like properties. unife.it The sp³-enriched framework of azabicyclo[4.1.0]heptane derivatives provides access to chemical spaces that are distinct from the often flat, aromatic structures of many traditional pharmaceuticals. researchgate.net This three-dimensionality is crucial for interacting with the complex and specific binding sites of biological macromolecules. unife.itresearchgate.net By serving as a conformationally restricted replacement for more flexible ring systems, like a piperidine (B6355638) ring, this scaffold has been employed in the structural optimization of known drugs. researchgate.net The defined geometry of the azabicyclo[4.1.0]heptane skeleton helps to orient substituents in a well-defined vector space, facilitating the exploration of structure-activity relationships (SAR) and the rational design of new therapeutic agents. unife.it
Exploration of the Azabicyclo[4.1.0]heptane Framework for Bioactive Molecules
The unique structural features of the azabicyclo[4.1.0]heptane system have prompted its exploration for a variety of bioactive molecules. rsc.org Researchers have identified derivatives of this scaffold with a range of biological activities. rsc.orguni-regensburg.de A significant area of investigation has been in the development of agents targeting the central nervous system. acs.orgnih.gov For instance, certain derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential use against HIV-1. rsc.org The framework is also present in GSK1360707, a compound investigated as a triple reuptake inhibitor for treating major depressive disorder. rsc.org Furthermore, the bicyclo[4.1.0]heptane core is found in various natural products with significant biological effects, underscoring its relevance as a pharmacophore. rsc.orguni-regensburg.de The synthesis of novel nucleoside analogues built upon a bicyclo[4.1.0]heptane scaffold has also been explored for potential antiviral applications, based on initial protein-ligand docking studies. nih.gov
Design and Synthesis of Analogues for Target Interaction Studies
The rational design and synthesis of azabicyclo[4.1.0]heptane analogues are central to investigating their interactions with biological targets. Various synthetic strategies have been developed to access functionalized derivatives. researchgate.netresearchgate.net An efficient, multi-step synthesis starting from tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been reported, allowing for the creation of diverse building blocks for drug discovery. researchgate.netresearchgate.net Other innovative methods include a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, which allows for the rapid construction of the core azabicyclo[4.1.0]heptane-2,4,5-trione structure. rsc.orgresearchgate.net Gold-catalyzed cycloisomerization of cyclopropenes has also been employed to synthesize 3-oxa- and 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org These synthetic advancements provide the necessary tools to generate libraries of analogues, enabling systematic studies of how structural modifications impact biological activity. unife.itresearchgate.net
Modifying the azabicyclo[4.1.0]heptane scaffold through various derivatization strategies is a key approach to fine-tuning the pharmacological profile of these compounds. acs.orgnih.gov In the context of triple reuptake inhibitors, detailed structure-activity relationship (SAR) studies have been conducted on 1,6-disubstituted azabicyclo[4.1.0]heptane derivatives. acs.orggoogle.com Research has shown that substitutions at specific positions on the bicyclic ring system can significantly influence potency and selectivity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. acs.orgnih.gov For example, the introduction of a 3,4-dichlorophenyl group at the 6-position and a (methyloxy)methyl group at the 1-position resulted in a compound with high in vitro potency and selectivity at all three monoamine transporters. acs.orgnih.gov Further exploration by replacing the alkoxyalkyl side chain with various heteroaryl groups has provided additional insights into the structural requirements for potent triple re-uptake inhibition. researchgate.net These studies demonstrate that systematic derivatization is crucial for optimizing the interaction of these rigid scaffolds with their intended biological targets.
Understanding the binding mechanisms between azabicyclo[4.1.0]heptane derivatives and their target proteins is fundamental to rational drug design. mdpi.com The interaction is governed by physicochemical principles, and can be conceptualized through models such as "induced fit" or "conformational selection," where the protein and/or ligand may undergo conformational changes upon binding. mdpi.com Computational methods like protein-ligand docking are used to predict and analyze these interactions. nih.gov For instance, docking studies were used to conceive of bicyclo[4.1.0]heptane-based carbocyclic nucleoside analogues as potential anti-HSV agents. nih.gov In silico modeling has also been used to rationalize the subtype selectivity of dopaminergic ligands by examining interactions within secondary binding pockets of the receptors. dntb.gov.ua These computational approaches, combined with experimental binding assays, help elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that determine the binding affinity and selectivity of a ligand for its target enzyme or receptor. mdpi.com
Identification of Potential Biological Targets and Pathways
Research into azabicyclo[4.1.0]heptane derivatives has led to the identification of several potential biological targets and pathways. The most extensively studied of these involves the modulation of monoamine neurotransmitter systems in the brain. researchgate.netacs.orgnih.govgoogle.com
A primary focus of medicinal chemistry efforts on azabicyclo[4.1.0]heptane derivatives has been their development as triple reuptake inhibitors (TRIs). researchgate.netacs.orgnih.gov TRIs simultaneously block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), which are responsible for clearing these neurotransmitters from the synaptic cleft. researchgate.net By inhibiting these transporters, TRIs can elevate the levels of all three key monoamines, a mechanism hypothesized to produce a more robust and rapid antidepressant effect compared to more selective agents. researchgate.net
The compound 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane emerged from these efforts as a potent and selective TRI with excellent brain penetration and oral bioavailability in preclinical models. acs.orgnih.gov The inhibitory activity of this and related compounds is typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to block 50% of the transporter's activity.
| Compound | Target | Inhibitory Potency (IC₅₀, nM) | Reference |
|---|---|---|---|
| 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | SERT | 14 | nih.gov |
| NET | 39 | nih.gov | |
| DAT | 49 | nih.gov |
The development of these potent azabicyclo[4.1.0]heptane-based TRIs highlights the scaffold's suitability for designing ligands that can effectively and simultaneously engage multiple related protein targets within the central nervous system. researchgate.netacs.org
Orexin (B13118510) Receptor Antagonism
The orexin system, comprising two G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a crucial role in regulating sleep-wake cycles, feeding behavior, and reward pathways. unifi.itnih.gov Consequently, orexin receptor antagonists have been a major focus of research for the treatment of insomnia and other sleep disorders. unifi.itnih.gov The 3-azabicyclo[4.1.0]heptane core has been identified as a key structural motif in the development of potent orexin receptor antagonists. nih.govresearchgate.net
While direct research data on the orexin receptor activity of 6-Ethynyl-3-azabicyclo[4.1.0]heptane is not extensively available in the public domain, the broader class of 3-azabicyclo[4.1.0]heptane derivatives has been the subject of numerous studies and patent applications. nih.govresearchgate.netacs.org These compounds are often designed to be either dual antagonists, acting on both OX1R and OX2R, or selective for one receptor subtype. nih.govdntb.gov.ua
For instance, a series of N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine derivatives have been characterized as potent and selective OX1R antagonists. researchgate.netacs.org These compounds, featuring the azabicyclo[4.1.0]heptane scaffold, have demonstrated the ability to cross the blood-brain barrier and occupy OX1Rs in the brain. researchgate.netacs.org The structural rigidity of the bicyclic system is crucial for maintaining the appropriate conformation for receptor binding.
The ethynyl (B1212043) group, as seen in this compound, is a versatile functional group in medicinal chemistry. It can participate in various chemical reactions, allowing for further structural modifications, and can also form specific interactions within a receptor's binding pocket. While the precise structure-activity relationship (SAR) for the 6-ethynyl substituent in the context of orexin receptor antagonism is not explicitly detailed in available literature, the development of related compounds highlights the importance of substitution on the bicyclic core for achieving high affinity and selectivity. unifi.itgoogle.com
Table 1: Orexin Receptor Antagonists Featuring the Azabicyclo[4.1.0]heptane Scaffold
| Compound Name | Target(s) | Key Structural Features |
|---|---|---|
| N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine | OX1R Selective Antagonist | 3-azabicyclo[4.1.0]heptane core with substitution at the 3 and 4 positions. researchgate.netacs.org |
| General 3-azabicyclo[4.1.0]heptane derivatives | OX1R and/or OX2R Antagonists | Bicyclic heptane (B126788) ring with a nitrogen at the 3-position. nih.govresearchgate.net |
Other Receptor and Enzyme Interactions
Beyond orexin receptors, the versatile 3-azabicyclo[4.1.0]heptane scaffold has been explored for its interaction with other important biological targets, demonstrating its broad applicability in drug discovery.
One notable area of research involves the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This pharmacological profile is of interest for the treatment of depressive disorders. nih.gov A series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivatives have been identified as potent and selective TRIs with excellent bioavailability and brain penetration. nih.govnih.gov Further exploration led to the development of 1-heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane compounds, which allowed for the fine-tuning of the SERT/NET/DAT activity ratio. nih.gov
The azabicyclo[4.1.0]heptane framework has also been incorporated into antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory responses. In a study exploring alternative scaffolds for P2Y14R antagonists, a compound featuring a 3-azabicyclo[4.1.0]heptan-6-yl moiety attached to a biaryl core was synthesized and evaluated. nih.gov
Furthermore, derivatives of the related 3,6-diazabicyclo[3.2.0]heptane scaffold have been investigated as selective agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), highlighting the adaptability of bicyclic structures for diverse receptor targets. researchgate.net While not directly involving the 3-azabicyclo[4.1.0]heptane core, this research underscores the potential of constrained bicyclic systems in modulating the activity of various receptors.
Table 2: Azabicyclo[4.1.0]heptane Derivatives and Their Non-Orexin Targets
| Compound Class | Target(s) | Therapeutic Area |
|---|---|---|
| 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes | SERT, NET, DAT | Depression nih.govnih.gov |
| 4′-(3-Azabicyclo[4.1.0]heptan-6-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)-[1,1′-biphenyl]-3-carboxylic Acid | P2Y14R Antagonist | Inflammation nih.gov |
Application in Glycomimetic and Peptidomimetic Research
The rigid, conformationally constrained nature of the azabicyclo[4.1.0]heptane skeleton makes it a valuable scaffold in the design of glycomimetics and peptidomimetics. These molecules aim to mimic the structure and function of carbohydrates and peptides, respectively, while offering improved stability and pharmacokinetic properties.
In the realm of glycomimetics, which are carbohydrate analogues designed to interfere with carbohydrate-mediated biological processes, the synthesis of novel iminosugars based on a 2-azabicyclo[4.1.0]heptane skeleton has been reported. nih.gov Iminosugars are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic potential in various diseases. researchgate.netacs.org The synthesis of iminosugars fused to a cyclopropane (B1198618) ring, derived from an α,β-unsaturated piperidinone, demonstrates the utility of the azabicyclo[4.1.0]heptane framework in creating complex, biologically active molecules. acs.org
Azabicyclo[x.y.0]alkane amino acids are recognized as highly useful building blocks in the rational design of peptidomimetics. nih.gov These structures can serve as conformationally fixed scaffolds that mimic the β-turn secondary structures commonly found in biologically active peptides. nih.gov By incorporating these rigid templates into peptide sequences, researchers can investigate structure-activity relationships and develop enzyme inhibitors or receptor antagonists with enhanced properties. nih.gov The synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane highlights a synthetic route to novel piperidine scaffolds that can be used in peptidomimetic design. researchgate.net The terminal alkyne in a related compound, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, can be converted into 1,2,3-triazoles, further expanding its utility as a versatile scaffold. researchgate.net
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR are critical for mapping the connectivity and chemical environment of each atom in 6-Ethynyl-3-azabicyclo[4.1.0]heptane.
¹H NMR: Proton NMR spectra would confirm the presence of all hydrogen atoms. Key signals would include those for the ethynyl (B1212043) proton (C≡C-H), the protons on the bicyclic ring system, and any protons associated with the aziridine (B145994) and piperidine-like portions of the scaffold. The coupling constants (J-values) between adjacent protons would be instrumental in determining their relative stereochemistry, particularly the cis or trans relationship of substituents on the cyclopropane (B1198618) ring. For related N-protected 3-azabicyclo[4.1.0]heptane structures, proton signals are well-resolved, and their multiplicities provide detailed conformational information. pku.edu.cnnih.gov
¹³C NMR: Carbon NMR provides a count of the unique carbon atoms. For this compound, distinct signals would be expected for the two acetylenic carbons, as well as for the carbons of the bicyclic core. The chemical shifts would indicate the nature of each carbon atom (alkane, alkyne, etc.). For example, in N-Boc-3-azabicyclo[4.1.0]heptane, the carbons of the bicyclic frame appear in the range of δ 7.9 to 42.2 ppm, with the Boc-carbonyl appearing at δ 155.2 ppm. pku.edu.cn Similar characteristic regions would be expected for the ethynyl derivative.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular structure.
Table 1: Expected NMR Data Types and Their Purpose
| Spectroscopic Technique | Information Gained |
|---|---|
| ¹H NMR | Presence and chemical environment of protons, relative stereochemistry from coupling constants. |
| ¹³C NMR | Number and type of unique carbon atoms (alkyne, alkane). |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight of this compound and for corroborating its elemental composition through high-resolution mass spectrometry (HRMS).
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular ion ([M+H]⁺) or a sodiated adduct ([M+Na]⁺). This peak's mass-to-charge ratio (m/z) provides the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z to a very high degree of accuracy (typically to four decimal places). This allows for the calculation of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, the HRMS data for N-Boc 3-azabicyclo[4.1.0]heptane was used to confirm its elemental composition as C₁₁H₁₉NO₂ by matching the calculated and found masses of its sodium adduct. pku.edu.cn A similar approach would be applied to this compound.
Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecule fragments in a predictable manner. The fragmentation pattern provides structural clues that can help confirm the identity of the compound. Studies on bicyclo[4.1.0]heptane show characteristic fragmentation involving the opening of the three-membered ring. aip.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, key absorptions would be expected.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Acetylenic C-H | ~3300 cm⁻¹ | C-H Stretch |
| Acetylenic C≡C | ~2100-2260 cm⁻¹ | C≡C Stretch (typically weak) |
| Alkane C-H | ~2850-3000 cm⁻¹ | C-H Stretch |
The IR spectrum for a related compound, 6-Ethynyl-3-tosyl-3-azabicyclo[4.1.0]hept-4-ene, shows characteristic peaks that help illustrate this principle, though the exact values would differ from the parent compound. pku.edu.cn Similarly, the N-Boc protected analog shows a strong carbonyl stretch around 1688 cm⁻¹, a feature that would be absent in the unprotected amine. pku.edu.cn
X-ray Crystallography for Absolute Configuration and Solid-State Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. This technique can confirm the molecular connectivity, bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry.
In the context of related azabicyclo[4.1.0]heptane derivatives, single-crystal X-ray diffraction has been used to unambiguously determine the relative configuration of diastereomers formed during synthesis. nih.gov For a chiral sample of this compound, this method would be the definitive way to establish its absolute configuration. The process involves growing a single crystal, often by slow evaporation of a solvent, and analyzing the diffraction pattern of X-rays passed through it. nih.gov
Chromatographic Methods (e.g., HPLC) for Purity and Enantiomeric Excess Determination
Chromatographic techniques are vital for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample by separating it into its components. A pure sample would ideally show a single peak. It is also used to monitor the progress of a reaction.
Chiral HPLC: For enantiomerically enriched or racemic samples, chiral HPLC is used to separate and quantify the individual enantiomers. This is crucial for determining the enantiomeric excess (ee) of a product from an asymmetric synthesis. For example, in the synthesis of related chiral bicyclic compounds, chiral HPLC columns (such as DAICEL Chiralcel®) are used to resolve the enantiomers and measure the success of the stereoselective reaction. pku.edu.cn
Column Chromatography: On a preparative scale, normal-phase (silica gel) or reversed-phase column chromatography is the standard method for purifying the synthesized compound. pku.edu.cnnih.gov
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The accessibility of 6-ethynyl-3-azabicyclo[4.1.0]heptane is a critical bottleneck in its development. Future research must prioritize the development of efficient, scalable, and environmentally friendly synthetic methodologies.
Recent advancements in the synthesis of related azabicyclo[4.1.0]heptane derivatives have showcased the feasibility of transition-metal-free radical cascade reactions. rsc.orgrsc.orgdntb.gov.ua For instance, the oxidative cyclopropanation of aza-1,6-enynes offers a direct route to the bicyclic core. rsc.orgrsc.orgdntb.gov.ua Adapting these methods to incorporate an ethynyl (B1212043) group is a promising avenue. Furthermore, gold-catalyzed cycloisomerization of cyclopropenes has proven effective for constructing the 3-azabicyclo[4.1.0]heptane skeleton. acs.org A key area of investigation will be the development of stereoselective syntheses to control the orientation of the ethynyl group, which is crucial for optimizing interactions with biological targets.
A supporting information document detailing the synthesis of the closely related 6-ethynyl-3-tosyl-3-azabicyclo[4.1.0]hept-4-ene provides a valuable starting point for developing a robust synthesis of the target compound. pku.edu.cn The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate from a 7-oxa-3-azabicyclo[4.1.0]heptane precursor also suggests that ring-opening strategies with ethynyl nucleophiles could be a viable approach. thieme-connect.com
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Features | Potential Advantages |
| Transition-Metal-Free Radical Cyclization | Avoids toxic metal catalysts, proceeds under mild conditions. | Sustainable, cost-effective, high functional group tolerance. rsc.orgrsc.orgdntb.gov.ua |
| Gold-Catalyzed Cycloisomerization | Efficient formation of the bicyclic ring system. | High yields and potential for stereocontrol. acs.org |
| Ring-Opening of Epoxide Precursors | Utilizes readily available starting materials. | Potentially high regioselectivity and stereocontrol. thieme-connect.com |
Exploration of Undiscovered Reactivity of the Ethynyl Group within the Bicyclic System
The terminal alkyne of this compound is a versatile functional handle for a wide array of chemical transformations. A thorough exploration of its reactivity within the rigid bicyclic framework is essential for generating diverse compound libraries for biological screening.
The ethynyl group can readily participate in well-established reactions such as Sonogashira coupling, click chemistry (cycloadditions with azides), and various cyclization reactions. thieme-connect.comrsc.orgacs.org The unique steric and electronic environment imposed by the azabicyclo[4.1.0]heptane core may lead to novel and unexpected reactivity. For example, the proximity of the nitrogen atom in the ring could influence the regioselectivity of metal-catalyzed additions to the alkyne.
Investigating the reactivity of the ethynyl group towards intramolecular reactions, where other parts of the molecule participate, could lead to the discovery of novel and complex polycyclic scaffolds with interesting pharmacological properties.
Advanced Computational Predictions for De Novo Design of Azabicyclo[4.1.0]heptane-Based Therapeutics
Computational modeling and de novo design will be instrumental in guiding the rational design of therapeutics based on the this compound scaffold. nih.govmdpi.commdpi.comyoutube.combiorxiv.org By leveraging computational tools, researchers can predict the binding modes and affinities of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular dynamics simulations can provide insights into the conformational preferences of the bicyclic system and how different substituents affect its shape and flexibility. ub.edu Quantum mechanics calculations can be employed to understand the electronic properties of the molecule and predict its reactivity. mdpi.com
Furthermore, de novo design algorithms can be used to generate novel molecular structures that are predicted to bind to a specific biological target with high affinity and selectivity. youtube.combiorxiv.orgnih.gov This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.
Expansion of Biological Target Space for this compound Derivatives
While derivatives of the azabicyclo[4.1.0]heptane core have been investigated as triple reuptake inhibitors for the treatment of depression, the full spectrum of their biological activity remains to be explored. google.comacs.orgnih.gov The unique three-dimensional shape and the presence of the reactive ethynyl group suggest that derivatives of this compound could interact with a wide range of biological targets.
Future research should focus on screening libraries of these compounds against a diverse panel of enzymes, receptors, and ion channels. The ethynyl group can act as a key pharmacophore, forming specific interactions with target proteins, or as a reactive handle for covalent modification of the target. Iminosugar derivatives based on a 2-azabicyclo[4.1.0]heptane skeleton have shown promise, suggesting that this scaffold could be a valuable starting point for developing enzyme inhibitors. thieme-connect.com
Integration with Modern Drug Discovery Paradigms
To maximize the potential of this compound, it is crucial to integrate its development with modern drug discovery paradigms such as fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology. nih.govnih.govdrugdiscoverychemistry.comdrugdiscoverychemistry.com
The compact and rigid nature of the this compound scaffold makes it an ideal fragment for FBDD campaigns. nih.govsemanticscholar.org By identifying low-affinity fragments that bind to a target of interest, medicinal chemists can grow these fragments into potent and selective drug candidates. The ethynyl group provides a convenient vector for fragment elaboration.
The incorporation of this compound into DNA-encoded libraries would enable the rapid synthesis and screening of vast numbers of compounds. This high-throughput approach can significantly accelerate the identification of novel hits against a wide range of biological targets.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new generation of innovative medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
